molecular formula C6H4BF3KNO2 B067343 Potassium (3-Nitrophenyl)trifluoroborate CAS No. 192863-40-4

Potassium (3-Nitrophenyl)trifluoroborate

Cat. No.: B067343
CAS No.: 192863-40-4
M. Wt: 229.01 g/mol
InChI Key: ZKZMSCLFLMORNI-UHFFFAOYSA-N
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Description

Potassium (3-Nitrophenyl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion with the general formula C6H4BF3KNO2. This compound is known for its stability in air and moisture, making it a valuable reagent in various chemical reactions, particularly in organic synthesis and cross-coupling reactions .

Mechanism of Action

Target of Action

Potassium (3-Nitrophenyl)trifluoroborate, also known as Potassium trifluoro(3-nitrophenyl)borate, is a type of organoboron reagent . The primary targets of this compound are aryl halides . Aryl halides are organic compounds in which a halogen atom is attached to an aromatic ring. They play a crucial role in various chemical reactions due to their reactivity.

Mode of Action

This compound acts as a nucleophilic boronated coupling reagent . It interacts with its targets, the aryl halides, by forming a carbon-carbon (C-C) bond . This bond formation can occur in the presence of a catalyst or under thermal conditions .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, allowing the formation of carbon-carbon bonds by the reaction of organoboron compounds (like this compound) and organic halides . The downstream effects of this reaction include the synthesis of various biaryl compounds, which are important in pharmaceuticals and materials science .

Pharmacokinetics

It’s worth noting that the compound is solid at room temperature , which could influence its bioavailability and pharmacokinetic behavior.

Result of Action

The primary result of the action of this compound is the formation of a carbon-carbon bond with aryl halides . This bond formation is a key step in the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction . Biaryl compounds have wide applications in the field of pharmaceuticals and materials science .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the compound is stable under both air and moisture , which allows for its use in various conditions. Furthermore, it is remarkably compliant with strong oxidative conditions , which can enhance its reactivity and efficacy in certain reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium (3-Nitrophenyl)trifluoroborate is typically synthesized through the reaction of boronic acids with potassium bifluoride (KHF2). The process involves the following steps:

Industrial Production Methods: The industrial production of potassium trifluoroborates, including this compound, follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring the compound’s stability and effectiveness in various applications .

Chemical Reactions Analysis

Types of Reactions: Potassium (3-Nitrophenyl)trifluoroborate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Potassium (3-Nitrophenyl)trifluoroborate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

potassium;trifluoro-(3-nitrophenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF3NO2.K/c8-7(9,10)5-2-1-3-6(4-5)11(12)13;/h1-4H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZMSCLFLMORNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)[N+](=O)[O-])(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF3KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382339
Record name Potassium (3-Nitrophenyl)trifluoroborate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192863-40-4
Record name Borate(1-), trifluoro(3-nitrophenyl)-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192863-40-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium (3-Nitrophenyl)trifluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium (3-Nitrophenyl)trifluoroborate
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